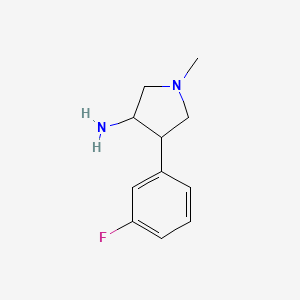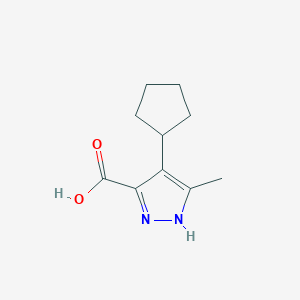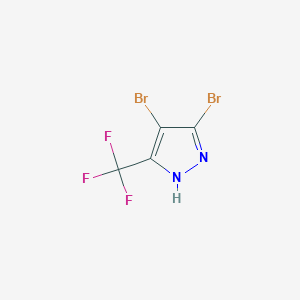
3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole: is a heterocyclic organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 5-(trifluoromethyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 3,4-Dichloro-5-(trifluoromethyl)-1H-pyrazole
- 3,4-Dibromo-1H-pyrazole
- 5-(Trifluoromethyl)-1H-pyrazole
Comparison: 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
19968-15-1 |
|---|---|
Fórmula molecular |
C4HBr2F3N2 |
Peso molecular |
293.87 g/mol |
Nombre IUPAC |
3,4-dibromo-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C4HBr2F3N2/c5-1-2(4(7,8)9)10-11-3(1)6/h(H,10,11) |
Clave InChI |
VHHYNYQILBLCLP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NN=C1Br)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


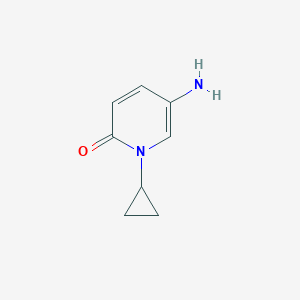
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
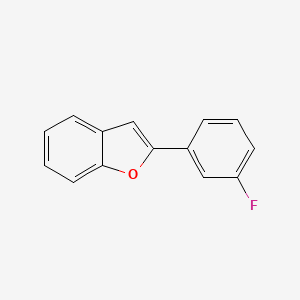
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
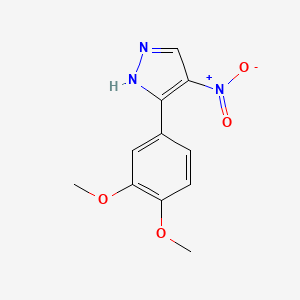
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)

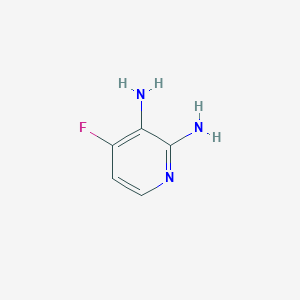
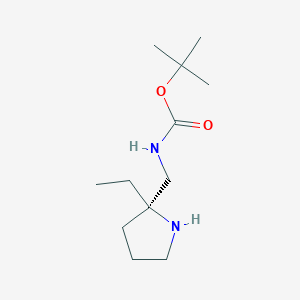
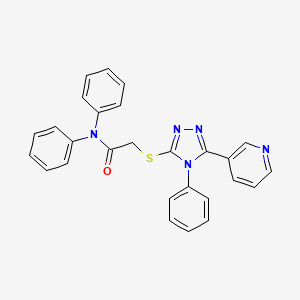
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

